7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Overview
Description
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound that has been the subject of various studies due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of various derivatives that exhibit a range of biological activities, including the inhibition of monoamine uptake and anti-inflammatory effects .
Synthesis Analysis
The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been achieved through various methods. One approach involves the reaction of 3,4-dimethoxyphenylacetyl chloride with secondary amines to yield compounds with significant anti-inflammatory activity . Another method includes a multi-step process starting from 3,4-dimethoxyphenylacetic acid, involving halogenation, acylation, cyclization, alkylation, and iodine substitution to produce a key intermediate of Ivabradine, an antianginal drug . Additionally, a synthesis route from 3,4-dimethoxyphenylacetonitrile has been reported, leading to 2-amino derivatives of the benzazepine .
Molecular Structure Analysis
The molecular structure of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives has been elucidated using various spectroscopic techniques. For instance, the structures of regioisomers obtained from the reaction with phenyloxiranes were deduced from 1H NMR spectra . Similarly, the chemical structure of synthesized compounds in the context of Ivabradine intermediates was confirmed by MS and 1H NMR .
Chemical Reactions Analysis
The chemical reactivity of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has been explored in several studies. It has been shown to react with phenyloxiranes, leading to a mixture of regioisomeric carbinoles, which are potent reuptake inhibitors of monoamines . The nitration of the benzazepine core yields nitro derivatives, which can be further modified through classical procedures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives are influenced by their molecular structure. The presence of the dimethoxy groups and the tetrahydro-1H-3-benzazepine core contribute to the lipophilicity and potential biological activity of these compounds. The enantiomers of the benzazepine exhibit enantioselectivity in their inhibitory effects on dopamine and norepinephrine uptake, with one enantiomer being significantly more potent than the other . The overall yields of the synthesized compounds vary, with some methods being optimized for industrial manufacture .
Scientific Research Applications
Chemistry and Biological Activity
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, as part of the 3-benzazepines class, has been found to exhibit significant biological activities. Experiments investigating structure-activity relationships of 3-benzazepines highlight their potential in cytotoxic applications, particularly against human promyelotic leukemia HL-60 cells. Notably, compounds from this class were able to form complexes with the replicative form of plasmid DNA and inhibit the multidrug resistance P-glycoprotein efflux pump in mouse lymphoma cells, suggesting potential applications in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).
Neuroscience Applications
In the realm of neuroscience, specific derivatives of 3-benzazepines have been explored for their pro-cognitive effects through interactions with dopamine receptors. The pro-cognitive effects of certain peptides are mediated, at least partly, by dopamine, and compounds like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine have been investigated for their potential to enhance memory and learning capabilities in a brain region-specific manner. This suggests possible therapeutic applications in treating neuronal disorders such as Alzheimer's and Parkinson's disease (Braszko, 2010).
Environmental and Toxicological Studies
The environmental occurrence, fate, and transformation of benzodiazepines, including compounds like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, have been studied to understand their behavior in water treatment processes. These studies reveal the presence of benzodiazepine derivatives in various environmental samples, including hospital effluents and surface waters. The removal efficiency of these compounds during water treatment processes has been evaluated, highlighting the challenges posed by the recalcitrant nature of these compounds and suggesting the need for combined treatment strategies for effective removal (Kosjek et al., 2012).
Safety And Hazards
properties
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2;/h7-8,13H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSLVOHVHJUPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCCC2=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621419 | |
Record name | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
CAS RN |
14165-90-3 | |
Record name | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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